2-Acetylthiazole - 24295-03-2

2-Acetylthiazole

Catalog Number: EVT-257453
CAS Number: 24295-03-2
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetylthiazole is a heterocyclic organic compound with a pungent, roasted, popcorn-like, or nutty aroma. [, , , , ] It is a volatile compound commonly found in various foods, including cooked meat, roasted nuts, and certain fruits, contributing significantly to their characteristic flavors. [, , , , , , ] Its presence is largely attributed to Maillard reactions, a complex series of chemical transformations involving sugars and amino acids during thermal processing. [, , , , , ] In scientific research, 2-acetylthiazole serves as a key flavor compound for studying flavor profiles, understanding flavor formation mechanisms, and developing flavoring agents in food science. [, , , , , , ]

Synthesis Analysis

Several methods have been developed for the synthesis of 2-acetylthiazole. One approach involves reacting 2-aminothiazole with acetic anhydride in the presence of a base like pyridine. [] Another method utilizes a multi-step process starting with diazotization of 2-aminothiazole, followed by bromination and acetylization. [] This method is considered more cost-effective and technically simpler than traditional methods, with a product yield reaching 67.6%. []

Molecular Structure Analysis

2-Acetylthiazole readily participates in various chemical reactions. For instance, it can undergo condensation reactions with aldehydes or ketones, forming α,β-unsaturated ketones. [] Moreover, it acts as a substrate in various metal-catalyzed cross-coupling reactions, leading to the formation of more complex thiazole derivatives. []

Mechanism of Action

The mechanism of 2-acetylthiazole formation during food processing involves a complex interplay of reactions within the Maillard reaction network. [, , , , ] Specifically, it is often formed through the reaction of cysteine with α-dicarbonyl compounds, such as methylglyoxal, generated during the thermal degradation of sugars. [, , ] This reaction proceeds through a series of steps, including the formation of a thiazolidine intermediate, followed by dehydration and oxidation to yield 2-acetylthiazole. [] The pH of the reaction medium plays a crucial role in determining the yield of 2-acetylthiazole, with alkaline conditions favoring its formation. []

Physical and Chemical Properties Analysis

Food Science and Technology:

  • Flavoring Agent: 2-Acetylthiazole is used as a flavoring agent in various food products, including baked goods, snacks, and beverages, to impart roasted, nutty, or popcorn-like aroma profiles. [, , , , ]
  • Flavor Research: It serves as a key compound for studying the formation mechanisms of meaty and roasted flavors in cooked meat, contributing to a better understanding of flavor development during thermal processing. [, , , , ]
  • Food Authentication: The presence and concentration of 2-acetylthiazole can be used as markers to differentiate between different food processing methods, such as traditional versus industrial preparation. []
  • Food Quality Control: Monitoring 2-acetylthiazole levels helps ensure the desired flavor profile and quality of food products, particularly those subjected to heat treatment. [, ]
Applications
  • Perfumery: 2-Acetylthiazole finds application in the perfume industry, contributing to unique and complex fragrance compositions. []
  • Chemical Synthesis: It serves as a valuable building block in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and materials science. [, , ]

2-Acetyl-2-thiazoline

Compound Description: 2-Acetyl-2-thiazoline is a heterocyclic compound with a roasted aroma. It's a key aroma compound found in various food products, including cooked sweet corn [] and grilled eels [].

4-Methylthiazole

Compound Description: 4-Methylthiazole is a heterocyclic compound known for its nutty and roasted aroma. It's found in wine, formed through reactions between cysteine and dicarbonyl compounds like methylglyoxal [].

2,4-Dimethylthiazole

Compound Description: 2,4-Dimethylthiazole, another thiazole derivative, possesses a popcorn-like aroma. Similar to 4-methylthiazole, it is also found in wine, formed through reactions between cysteine and dicarbonyl compounds [, ].

Benzothiazole

Compound Description: Benzothiazole, a bicyclic compound containing a benzene ring fused to a thiazole ring, is recognized as a key contributor to the characteristic odor of rice bran [].

2-Acetylpyrazine

Compound Description: 2-Acetylpyrazine is a heterocyclic aromatic compound known for its roasted aroma. It's often used as a flavoring agent, particularly in applications like cigarettes [, ]. Studies indicate its suitability as a cigarette additive due to its resistance to thermal degradation into undesirable aromatic compounds at temperatures up to 800°C [].

Methylpyrazine

Compound Description: Methylpyrazine, known for its roasted and nutty aroma, is a key volatile compound often found in thermally processed foods []. Its formation is intricately linked to the availability of 2-aminopropanal, a precursor influenced by the Maillard reaction pathway [].

Properties

CAS Number

24295-03-2

Product Name

2-Acetylthiazole

IUPAC Name

1-(1,3-thiazol-2-yl)ethanone

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3

InChI Key

MOMFXATYAINJML-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CS1

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2-Acetylthiazole;2 Acetylthiazole; 2Acetylthiazole; 1-(2-Thiazolyl)ethanone; 2-Acetylthiazole; 2-Thiazolyl methyl ketone;

Canonical SMILES

CC(=O)C1=NC=CS1

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